molecular formula C9H8Cl2O3 B1412892 3,4-Dichloro-2-methylmandelic acid CAS No. 1807180-62-6

3,4-Dichloro-2-methylmandelic acid

Cat. No.: B1412892
CAS No.: 1807180-62-6
M. Wt: 235.06 g/mol
InChI Key: RVJGLUQWJHXBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-2-methylmandelic acid (CAS 75122-96-2) is a mandelic acid derivative characterized by a phenyl ring substituted with chlorine atoms at positions 3 and 4 and a methyl group on the α-carbon (adjacent to the hydroxyl and carboxylic acid groups). Its molecular formula is C₉H₈Cl₂O₃, with a molecular weight of ~234.9 g/mol. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research, leveraging its electron-withdrawing chlorine substituents and stereochemical features for tailored reactivity .

Properties

CAS No.

1807180-62-6

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

2-(3,4-dichloro-2-methylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H8Cl2O3/c1-4-5(8(12)9(13)14)2-3-6(10)7(4)11/h2-3,8,12H,1H3,(H,13,14)

InChI Key

RVJGLUQWJHXBLK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1Cl)Cl)C(C(=O)O)O

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)C(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key properties of 3,4-Dichloro-2-methylmandelic acid and related mandelic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility Key Applications
This compound 75122-96-2 C₉H₈Cl₂O₃ ~234.9 3,4-Cl; α-methyl Not reported Not available Organic synthesis, pharmaceuticals
DL-Mandelic acid 90-64-2 C₈H₈O₃ 152.14 None ~130 Water soluble Pharmaceuticals, chiral synthesis
Vanillyl Mandelic Acid (VMA) 2394-20-9 C₉H₁₀O₅ 198.18 3-methoxy, 4-hydroxy 130–132 Soluble in water Clinical diagnostics (catecholamine metabolite testing)
(R)-(-)-Mandelic acid 611-71-2 C₈H₈O₃ 152.14 None 130–134 Not available Chiral synthesis, resolution agent
Key Observations:

Substituent Effects: The chlorine atoms in this compound increase its molecular weight and acidity compared to unsubstituted mandelic acids.

Thermal Stability :

  • VMA and (R)-(-)-Mandelic acid exhibit similar melting points (~130–134°C), likely due to hydrogen bonding from hydroxyl groups. The melting point of this compound remains unreported but is expected to be higher due to chlorine’s electron-withdrawing effects .

Applications: VMA is critical in clinical diagnostics for detecting catecholamine metabolites, whereas DL-Mandelic acid is widely used in racemic resolution and antimicrobial agents . The target compound’s applications are inferred from structural analogs, emphasizing roles in agrochemical or pharmaceutical synthesis where halogenation is advantageous .

Analytical and Methodological Challenges

Evidence from chromatographic studies (e.g., HPLC and GLC) highlights difficulties in comparing mandelic acid derivatives due to variability in quality control protocols. For example, methods for detecting 3-methoxy-4-hydroxymandelic acid (VMA) often lack split-sample validation, complicating direct comparisons with newer derivatives like this compound .

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